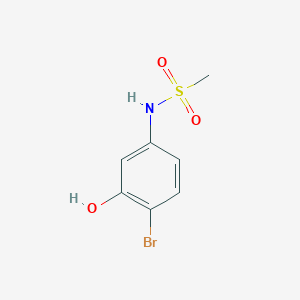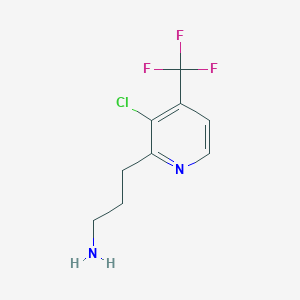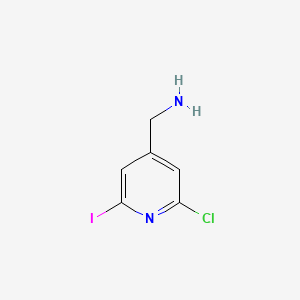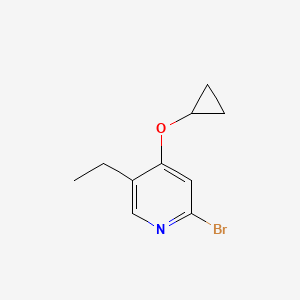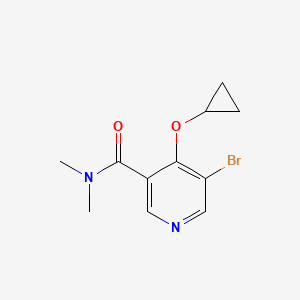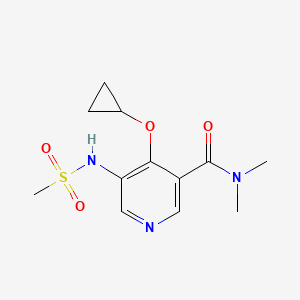
4-Cyclopropoxy-N,N-dimethyl-5-(methylsulfonamido)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-N,N-dimethyl-5-(methylsulfonamido)nicotinamide typically involves multiple steps, including the formation of the nicotinamide core and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-Cyclopropoxy-N,N-dimethyl-5-(methylsulfonamido)nicotinamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include nucleophiles such as amines and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
科学的研究の応用
4-Cyclopropoxy-N,N-dimethyl-5-(methylsulfonamido)nicotinamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: It is investigated for its potential therapeutic applications, including its role as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
作用機序
The mechanism of action of 4-Cyclopropoxy-N,N-dimethyl-5-(methylsulfonamido)nicotinamide involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
類似化合物との比較
Similar Compounds
4-Cyclopropoxy-N,N-dimethyl-5-(methylthio)nicotinamide: This compound has a similar structure but contains a methylthio group instead of a methylsulfonamido group.
4-Cyclopropoxy-N-methyl-5-(methylsulfonamido)nicotinamide: This compound has a similar structure but contains an N-methyl group instead of an N,N-dimethyl group.
Uniqueness
4-Cyclopropoxy-N,N-dimethyl-5-(methylsulfonamido)nicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C12H17N3O4S |
|---|---|
分子量 |
299.35 g/mol |
IUPAC名 |
4-cyclopropyloxy-5-(methanesulfonamido)-N,N-dimethylpyridine-3-carboxamide |
InChI |
InChI=1S/C12H17N3O4S/c1-15(2)12(16)9-6-13-7-10(14-20(3,17)18)11(9)19-8-4-5-8/h6-8,14H,4-5H2,1-3H3 |
InChIキー |
CIUKTMHJDCZYHS-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)C1=CN=CC(=C1OC2CC2)NS(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


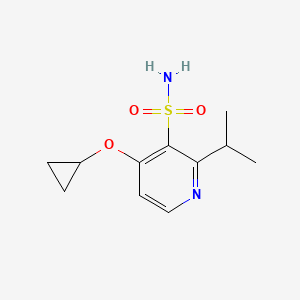

![(6-Methyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridin-2-YL)methanol](/img/structure/B14842657.png)
![[4-Acetyl-6-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14842665.png)

![[3-Methoxy-5-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B14842675.png)
